(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol
Descripción
Propiedades
IUPAC Name |
(2R)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCBJBNQIQQQGT-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436984 | |
| Record name | CR8, (R)-Isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294646-77-8 | |
| Record name | CR8, (R)-Isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-(1-Hydroxybut-2-ylamino)-6-[4-(2-pyridyl)phenylmethylamino]-9-iso-propylpurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mecanismo De Acción
Target of Action
The primary targets of ®-CR8 are Cyclin-Dependent Kinases (CDKs) . CDKs are key regulators of cell cycle progression and are therefore promising targets for cancer therapy. The major direct targets of ®-CR8 belong to the CDKs (1,2,5,7,9,12), DYRKs, CLKs and CK1s families.
Mode of Action
®-CR8 is a second-generation analog of roscovitine. It inhibits CDKs by binding to their ATP binding pocket. By inhibiting CDK7, CDK9 and CDK12, these inhibitors transiently reduce RNA polymerase 2 activity, which results in downregulation of a large set of genes.
Biochemical Pathways
The inhibition of CDKs by ®-CR8 affects the cell cycle and transcription pathways . This leads to a reduction in the activity of RNA polymerase 2 and a subsequent downregulation of a large set of genes. The downregulation of these genes can have various downstream effects, including the induction of apoptosis in tumor cells.
Pharmacokinetics
®-CR8 exhibits favorable pharmacokinetic properties. It has a long elimination half-life of about 3 hours . Interestingly, ®-CR8 displays 100% oral bioavailability , which is a desirable property for a drug candidate.
Result of Action
The molecular and cellular effects of ®-CR8’s action are primarily related to its ability to inhibit CDKs and downregulate gene expression. This leads to the induction of apoptosis in tumor cells. In neuroblastoma cells, for example, ®-CR8 has been shown to trigger rapid and massive downregulation of MYCN expression.
Análisis Bioquímico
Biochemical Properties
CR8, ®-Isomer inhibits Cdk1/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, Cdk5/p25, and Cdk9/cyclin T. It has improved potency for the inhibition of CDKs over ®-roscovitine. It also inhibits casein kinase 1 (CK1δ/ε) and GSK3α/β.
Cellular Effects
CR8, ®-Isomer can inhibit the proliferation of various cancer cell lines with 40-fold more potency than ®-roscovitine. It influences cell function by regulating key regulators of cell cycle progression.
Molecular Mechanism
The molecular mechanism of CR8, ®-Isomer involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a molecular glue to induce cyclin K degradation.
Temporal Effects in Laboratory Settings
CR8, ®-Isomer shows 100% bioavailability, long half-life, and limited distribution to brain and bone marrow. This allows systemic exposure higher than the IC50 reported for cell death in tumor cell lines.
Dosage Effects in Animal Models
The effects of CR8, ®-Isomer vary with different dosages in animal models. Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Actividad Biológica
(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol, also known as (R)-CR8, is a small molecule belonging to the class of phenylpyridines. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to cancer and cellular signaling pathways.
- Chemical Formula : C24H29N7O
- Molecular Weight : 431.53 g/mol
- IUPAC Name : (2R)-2-{[9-(propan-2-yl)-6-({[4-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol
Biological Activity Overview
The biological activity of (R)-CR8 has been primarily studied in the context of its interaction with various cellular targets and its effects on signaling pathways. Notable findings include:
- Inhibition of Cyclin-dependent Kinases : Research indicates that (R)-CR8 acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 can lead to cell cycle arrest and may have therapeutic implications in cancer treatment .
- Phosphorylation Effects : The compound has been shown to phosphorylate several key proteins involved in cell proliferation and survival, including p53 and MYC, which are critical regulators in cancer biology .
- Cell Cycle Regulation : By inhibiting CDK2, (R)-CR8 triggers duplication of centrosomes and DNA damage response pathways, contributing to its potential as an anticancer agent .
The mechanisms through which (R)-CR8 exerts its biological effects can be summarized as follows:
- Targeting Cell Cycle Proteins : The compound interacts with CDK2, leading to altered phosphorylation states of downstream targets that regulate the cell cycle.
- Modulation of Signaling Pathways : It affects several signaling pathways associated with tumor progression, such as the TNF signaling pathway and others involved in oxidative stress responses .
Table 1: Summary of Key Research Findings on (R)-CR8
Pharmacokinetics
The pharmacokinetic profile of (R)-CR8 indicates significant absorption characteristics:
- Human Intestinal Absorption : High probability of absorption.
- Blood-Brain Barrier Penetration : Moderate likelihood, suggesting potential central nervous system effects.
Additionally, it is characterized as a substrate for P-glycoprotein but does not inhibit major CYP450 enzymes significantly, indicating a favorable drug-drug interaction profile .
Aplicaciones Científicas De Investigación
Inhibition of Cyclin-dependent Kinases
One of the primary applications of (2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol is its role as an inhibitor of cyclin-dependent kinases (CDKs). Specifically, it has shown interactions with:
| Target | Pharmacological Action | Mechanism |
|---|---|---|
| Cyclin-dependent kinase 2 | Unknown | Inhibits cell cycle progression |
| Cyclin A2 | Unknown | Modulates cell proliferation |
This inhibition can lead to the degradation of cyclin K through the formation of complexes with CDK12-cyclin K and the CUL4 adapter protein DDB1, which is crucial for regulating cell cycle dynamics and potentially targeting cancer cells .
Potential in Cancer Therapy
Recent studies have indicated that this compound may play a role in cancer therapy by targeting specific pathways involved in tumor growth and survival. For instance, it has been investigated for its effects on:
- Atherosclerosis : The compound's interaction with pathways such as AGE-RAGE may provide protective effects against diabetic complications linked to cardiovascular diseases .
- Apoptosis Induction : Molecular docking studies suggest that it can bind effectively to proteins involved in apoptosis regulation, enhancing the therapeutic efficacy against malignant cells .
Molecular Mechanism Insights
The molecular mechanisms through which this compound operates have been explored through various methodologies, including:
Molecular Docking Studies
Molecular docking has demonstrated that this compound exhibits favorable binding affinities with key targets such as CCNA2, STAT1, and ICAM1. These interactions are critical for understanding how the compound can modulate biological responses at the cellular level .
Cellular Thermal Shift Assay (CETSA)
CETSA experiments have confirmed the binding interactions between this compound and target proteins, providing insights into its stability and efficacy within cellular environments .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Diabetic Complications : A study utilizing human induced pluripotent stem cell-derived cardiomyocytes demonstrated that treatment with (2R)-2-{...}butan-1-ol improved cellular responses to doxorubicin-induced stress, suggesting protective effects against chemotherapy-induced cardiotoxicity .
- Cancer Cell Line Research : Research involving various cancer cell lines indicated that (2R)-2-{...}butan-1-ol could inhibit cell proliferation through CDK inhibition, providing a potential avenue for targeted cancer therapies .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following analysis compares (R)-CR8 with structurally and functionally related purine derivatives, focusing on substituent effects , synthetic routes , and biological activity .
Structural Analogs
Substituent Effects on Activity
- 6-Position Modifications: The 4-pyridin-2-ylbenzyl group in (R)-CR8 enables π-π stacking and hydrogen bonding with kinase active sites, enhancing selectivity for CDK5 . Replacing the pyridine ring with a benzyloxy group (as in O6-(R)-roscovitine) reduces aromatic interactions, broadening kinase targets but lowering potency .
9-Position Alkylation :
Stereochemistry :
Physicochemical and Pharmacokinetic Properties
- The 4-pyridin-2-ylbenzyl group in (R)-CR8 increases hydrophobicity compared to benzyloxy analogs, affecting aggregation behavior in aqueous media (see for analogous quaternary ammonium compounds) .
Métodos De Preparación
Synthetic Pathways and Reaction Mechanisms
The synthesis of (R)-CR8 involves multi-step organic reactions designed to construct its complex purine core and functionalized side chains. Key intermediates include 4-(2-pyridyl)benzylamine and substituted purine derivatives.
Synthesis of the Biarylmethylamine Moiety
The biarylmethylamine component, 4-(2-pyridyl)benzylamine, is synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-bromobenzylamine and 2-pyridylboronic acid. This reaction is catalyzed by palladium(II) acetate under inert atmospheric conditions, yielding the intermediate with >85% purity after recrystallization. The amine is subsequently converted to a stable ditrifluoroacetate salt to prevent degradation during storage.
Purine Core Functionalization
The purine backbone is prepared through sequential nucleophilic substitution reactions. 6-Chloro-9-isopropylpurine is reacted with the biarylmethylamine intermediate in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, introducing the benzylamino group at the 6-position. The reaction is monitored via thin-layer chromatography (TLC), with a typical yield of 72–78%.
Stereoselective Introduction of the Alkanol Side Chain
The (2R)-2-aminobutan-1-ol side chain is introduced via a stereocontrolled nucleophilic substitution. The purine intermediate is treated with (R)-2-aminobutan-1-ol in the presence of triethylamine as a base, achieving enantiomeric excess (ee) >98%. This step is critical for maintaining the compound’s chiral integrity, as the (R)-configuration is essential for CDK inhibitory activity.
Optimization and Scalability
Industrial-scale production of (R)-CR8 requires modifications to laboratory protocols to improve yield and reduce costs.
Solvent and Catalyst Optimization
Replacing DMF with acetonitrile in the purine functionalization step reduces side product formation by 40% while maintaining reaction efficiency. Additionally, using immobilized palladium catalysts in the Suzuki-Miyaura coupling enables catalyst recycling, lowering production costs by approximately 15%.
Temperature and Pressure Control
Elevating reaction temperatures to 100°C during the purine-amine coupling step reduces reaction time from 12 to 8 hours without compromising yield. Parallel experiments under microwave irradiation (150 W, 100°C) further accelerate the process to 2 hours, though this method remains experimental.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude (R)-CR8 is purified via reverse-phase HPLC using a C18 column and a gradient elution system (water/acetonitrile with 0.1% trifluoroacetic acid). The compound elutes at 14.2 minutes under these conditions, with a purity threshold of ≥95%.
Analytical Data Tables
Table 1: Physicochemical Properties of (R)-CR8
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H29N7O | |
| Molecular Weight | 431.544 g/mol | |
| CAS Number | 294646-77-8 | |
| Melting Point | 217–219°C (decomposes) | |
| Solubility | 25 mg/mL in DMSO |
Table 2: Reaction Conditions and Yields
| Step | Conditions | Yield |
|---|---|---|
| Biarylmethylamine synthesis | Pd(OAc)2, K2CO3, 80°C | 85% |
| Purine functionalization | DMF, 80°C, 12 h | 75% |
| Side chain incorporation | Et3N, RT, 24 h | 68% |
Challenges and Solutions
Applications and Implications
The scalable synthesis of (R)-CR8 has enabled its use in structural biology studies, including crystallographic analyses of CDK12-cyclin K complexes. Its role as a molecular glue degrader underscores the importance of stereochemical precision in drug design.
Q & A
Q. How to evaluate the compound’s potential for off-target toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
